molecular formula C22H18ClN3O B11134691 N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

Cat. No.: B11134691
M. Wt: 375.8 g/mol
InChI Key: REWSWBDODZZDRI-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylimidazo[1,2-a]pyridine moiety, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the chlorophenyl and methylbenzamide groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-hydroxy-N-phenylbenzamide
  • 4-Phenoxyaniline compound with tetrachlorostannane

Uniqueness

N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C22H18ClN3O/c1-14-3-6-17(7-4-14)22(27)25-21-20(16-8-10-18(23)11-9-16)24-19-12-5-15(2)13-26(19)21/h3-13H,1-2H3,(H,25,27)

InChI Key

REWSWBDODZZDRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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